molecular formula C6H14N2O2 B13854953 Ndpa-13C3

Ndpa-13C3

Cat. No.: B13854953
M. Wt: 149.17 g/mol
InChI Key: ZUNKPQMZTMJVOB-CGANOEODSA-N
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Description

The "13C3" designation indicates that three carbon atoms in the molecule are replaced with the stable isotope carbon-13. This labeling enables precise tracking in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), particularly for studying reaction mechanisms, metabolic pathways, or structural dynamics .

Isotopic labeling minimizes steric interference compared to bulkier tags (e.g., fluorophores), preserving native molecular interactions .

Properties

Molecular Formula

C6H14N2O2

Molecular Weight

149.17 g/mol

IUPAC Name

N-propyl-N-(1,2,3-13C3)propylnitramide

InChI

InChI=1S/C6H14N2O2/c1-3-5-7(6-4-2)8(9)10/h3-6H2,1-2H3/i1+1,3+1,5+1

InChI Key

ZUNKPQMZTMJVOB-CGANOEODSA-N

Isomeric SMILES

CCCN([13CH2][13CH2][13CH3])[N+](=O)[O-]

Canonical SMILES

CCCN(CCC)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of Ndpa-13C3 involves the incorporation of carbon-13 isotopes into the N-Nitro-N-propyl-1-propanamine structure. This process typically requires specialized equipment and conditions to ensure the accurate placement of the isotopes.

Industrial Production Methods: : Industrial production of this compound is carried out under controlled conditions to maintain the purity and isotopic labeling of the compound. This involves the use of advanced techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) to monitor and verify the isotopic composition .

Chemical Reactions Analysis

Types of Reactions: : Ndpa-13C3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of nitrosamine impurities, which can be monitored using advanced analytical techniques .

Common Reagents and Conditions: : Common reagents used in the reactions of this compound include chloramines, which are used in the chloramination process to generate nitrosamines. The reaction conditions typically involve specific pH levels and temperatures to optimize the yield of the desired products .

Major Products Formed: : The major products formed from the reactions of this compound include various nitrosamines, which are of interest due to their mutagenic, teratogenic, and carcinogenic properties .

Scientific Research Applications

Chemistry: : Ndpa-13C3 is used in the validation of methods for predicting the activation energy of thermal decomposition of energetic compounds. This is crucial for understanding the stability and reactivity of these compounds under different conditions .

Biology and Medicine: : this compound has applications in anti-inflammatory and anti-tumor activity studies. It is used to investigate the biological effects of nitrosamines and their potential therapeutic applications .

Industry: : In the industrial sector, this compound is used in the development of advanced materials and processes. Its isotopic labeling allows for precise tracking and analysis of chemical reactions, making it valuable in quality control and research and development .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of Ndpa-13C3 with structurally and functionally analogous compounds, synthesized from , and 11.

Table 1: Key Attributes of this compound and Comparable Compounds

Property This compound (Hypothetical) 4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine (CAS 918538-05-3) 5,7-Dichloro-1H-pyrrolo[2,3-c]pyridine (CAS 1173206-71-7)
Molecular Formula C₆H₃Cl₂N₃ (13C-labeled) C₉H₁₀ClN₃ C₇H₅Cl₂N₂
Molecular Weight ~191.01 (adjusted for 13C) 188.01 222.71
Isotopic Labeling 13C at three positions None None
Key Functional Groups Chlorine, nitrogen heterocycle Chlorine, isopropyl, triazine Dichloro, pyridine-pyrrole fused ring
Primary Application Metabolic tracing via NMR/MS Pharmaceutical intermediates Catalysis or material synthesis
Synthetic Complexity High (requires 13C precursors) Moderate (standard halogenation) Moderate (fused-ring synthesis)
Thermal Stability Comparable to non-labeled forms 220–250°C (decomposition) 180–200°C (decomposition)

Structural and Functional Differences

Isotopic Labeling: this compound’s 13C atoms distinguish it from non-labeled analogs like CAS 918538-05-3 and 1173206-71-5.

Reactivity: Chlorinated pyrrolo-triazines (e.g., CAS 918538-05-3) exhibit higher electrophilicity due to electron-withdrawing chlorine atoms, making them reactive in cross-coupling reactions.

Synthetic Challenges: Incorporating 13C requires specialized precursors (e.g., 13C-enriched carbonyls) and stringent reaction conditions to maintain isotopic integrity. Non-labeled compounds are synthesized via conventional methods, such as Pd-catalyzed coupling or cyclization .

Research Findings

  • Isotopic Purity: Studies on 13C-labeled compounds () report >98% isotopic purity for this compound analogs, critical for avoiding spectral noise in NMR .
  • Cost Efficiency: Non-labeled compounds (e.g., CAS 1173206-71-7) cost ~$50–100/g, whereas 13C-labeled variants like this compound exceed $500/g due to isotopic enrichment .

Critical Analysis of Limitations

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